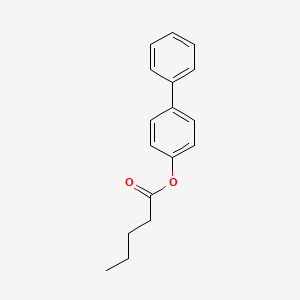

(4-Phenylphenyl) pentanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-phenylphenyl) pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-2-3-9-17(18)19-16-12-10-15(11-13-16)14-7-5-4-6-8-14/h4-8,10-13H,2-3,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXMJBRVPBOGGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Phenylphenyl Pentanoate and Its Structural Analogues

Esterification Strategies for Pentanoic Acid Derivatives

The formation of the ester bond is a fundamental transformation in the synthesis of (4-Phenylphenyl) pentanoate. This involves the reaction of a pentanoic acid derivative with 4-phenylphenol (B51918). A variety of methods, from classical to contemporary, can be employed, each with its own set of advantages and limitations.

Classical and Contemporary Esterification Protocols

The direct esterification of a carboxylic acid with an alcohol is a well-established and widely used method. Several key protocols are particularly relevant for the synthesis of pentanoate esters.

Fischer-Speier Esterification: This classical method involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, water is typically removed, often by azeotropic distillation. organic-chemistry.org While it is a cost-effective method, the harsh acidic conditions can be incompatible with sensitive functional groups. wikipedia.orgmasterorganicchemistry.com Phenols, like 4-phenylphenol, can be esterified using this method to achieve good yields. wikipedia.org

Steglich Esterification: For substrates that are sensitive to strong acids, the Steglich esterification offers a milder alternative. researchgate.net This reaction utilizes a coupling reagent, most commonly dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). acs.org The reaction proceeds at room temperature and is known for its high yields and applicability to sterically hindered alcohols. researchgate.net A key feature is the removal of water by DCC, which forms the insoluble dicyclohexylurea (DCU), simplifying product purification. researchgate.net

Mitsunobu Reaction: The Mitsunobu reaction is a powerful and versatile method for ester formation that proceeds under neutral conditions, making it suitable for a wide range of substrates with sensitive functionalities. organic-chemistry.orgwikipedia.org It involves the use of a phosphine (B1218219), typically triphenylphosphine (B44618) (TPP), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org A significant feature of the Mitsunobu reaction is that it proceeds with a complete inversion of stereochemistry at the alcohol's chiral center, making it a valuable tool in stereoselective synthesis. organic-chemistry.orgmdpi.com However, the stoichiometry of the reagents and the generation of by-products like triphenylphosphine oxide and a hydrazine (B178648) derivative can complicate purification. tcichemicals.com

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier Esterification | Carboxylic Acid, Alcohol, Strong Acid Catalyst (e.g., H₂SO₄, TsOH) | Heating, often with water removal | Cost-effective, uses simple reagents. wikipedia.orgbyjus.com | Harsh conditions, equilibrium reaction. wikipedia.orgmasterorganicchemistry.com |

| Steglich Esterification | Carboxylic Acid, Alcohol, DCC, DMAP (catalytic) | Mild, room temperature | High yields, suitable for acid-sensitive substrates. researchgate.netacs.org | DCC is a known allergen, byproduct removal can be an issue. |

| Mitsunobu Reaction | Carboxylic Acid, Alcohol, Triphenylphosphine, DEAD/DIAD | Neutral, mild, often at 0°C to room temperature | Stereospecific (inversion of configuration), high functional group tolerance. organic-chemistry.orgwikipedia.org | By-product purification can be challenging. tcichemicals.com |

Stereoselective Approaches in Pentanoate Synthesis

When the pentanoate moiety contains a chiral center, stereoselective synthesis becomes crucial. Enzymes, particularly lipases, have emerged as powerful tools for the kinetic resolution of racemic esters or acids. lmaleidykla.ltcdnsciencepub.com For instance, Candida antarctica lipase (B570770) B has been used to resolve β-amino esters. cdnsciencepub.com This process relies on the enzyme's ability to selectively catalyze the hydrolysis or transesterification of one enantiomer over the other, allowing for the separation of enantiomerically enriched compounds. lmaleidykla.lt The enantioselectivity of such reactions can be influenced by the substrate structure, the enzyme used, and the reaction conditions. lmaleidykla.lt For example, in the kinetic resolution of racemic methyl 3-methyl-5-ferrocenylpentanoate using Thermomyces lanuginosus lipase, the unaltered (+)-ester was obtained with an enantiomeric excess (ee) of up to 87% after two hydrolysis steps. lmaleidykla.lt

Another approach to obtaining chiral pentanoates is through the asymmetric hydrogenation of unsaturated precursors. Chiral catalysts, often based on rhodium or ruthenium complexed with chiral phosphine ligands, can hydrogenate a double bond in a prochiral substrate to create a chiral center with high enantioselectivity. pnas.org This method is particularly effective for the synthesis of β-amino acids from the corresponding dehydroamino acid precursors. pnas.org

Construction of the (4-Phenylphenyl) Core

Cross-Coupling Reactions for Biphenyl (B1667301) Formation

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most widely used methods for C-C bond formation, including the synthesis of biphenyls. oiccpress.com It involves the palladium-catalyzed coupling of an aryl halide or triflate with an organoboron compound, such as a boronic acid or a boronic ester. oiccpress.com The reaction is known for its mild conditions, high functional group tolerance, and the low toxicity of the boron reagents. oiccpress.com A variety of palladium catalysts and ligands can be used to optimize the reaction for specific substrates. uliege.be For example, the use of a palladacycle complex has been shown to be efficient in the Suzuki-Miyaura coupling of aryl halides with arylboronic acids in methanol. oiccpress.com

Negishi Coupling: The Negishi coupling provides a powerful alternative for biphenyl synthesis, coupling an organic halide or triflate with an organozinc compound. lmaleidykla.lt This reaction is also typically catalyzed by palladium or nickel complexes. lmaleidykla.lt A key advantage of the Negishi coupling is the high reactivity of the organozinc reagents, which can often lead to higher yields and faster reactions, especially for sterically hindered substrates. lmaleidykla.lt

| Reaction | Aryl Halide/Triflate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 91 |

| Suzuki-Miyaura | 4-Bromobenzonitrile | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 95 |

| Negishi | 4-Iodotoluene | Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | 98 |

| Negishi | 4-Bromobiphenyl | Ethyl 2-(4-bromophenyl)acetate (as zincate) | Pd(dba)₂/t-Bu₃P | - | THF | 85 |

Data in the table is illustrative and compiled from various sources on cross-coupling reactions.

Functionalization Strategies of Biphenyl Systems

Instead of constructing the biphenyl core with all necessary substituents in place, an alternative strategy is to functionalize a pre-existing biphenyl scaffold.

Directed Ortho-Metalation (DoM): This strategy allows for the regioselective functionalization of aromatic rings at the position ortho to a directing metalating group (DMG). researchgate.netnih.gov For biphenyl systems, a DMG on one of the rings can direct lithiation to the adjacent ortho position. nih.gov The resulting aryllithium species can then be quenched with an electrophile to introduce a variety of functional groups. This method provides a powerful way to synthesize polysubstituted biphenyls with substitution patterns that are difficult to achieve through other means. acs.org

C-H Functionalization: More recently, transition metal-catalyzed C-H functionalization has emerged as a highly efficient and atom-economical method for modifying aromatic rings. nih.govnih.gov This approach avoids the need for pre-functionalized starting materials (like halides or organometallics) by directly converting a C-H bond into a C-C or C-heteroatom bond. nih.gov For biphenyl derivatives, directing groups can be used to achieve site-selective functionalization at the meta or para positions, which are often challenging to access through classical electrophilic aromatic substitution. nih.govacs.org For example, a nitrile directing group has been used to achieve meta-olefination of biphenyls. nih.govnih.gov

Asymmetric Synthesis and Chiral Induction in Related Structures

The synthesis of chiral analogues of this compound, where a stereocenter might be present in the pentanoate chain or where the biphenyl unit exhibits axial chirality, requires sophisticated asymmetric strategies.

Chiral Induction: In molecules containing both a stereocenter and a biphenyl unit, it is possible for the chirality of the stereocenter to induce a preferred rotational conformation (atropisomerism) in the biphenyl core. acs.org This phenomenon, known as chiral induction, has been observed in peptides containing a Cα-tetrasubstituted α-amino acid with a biphenyl side chain. acs.org Similarly, a chiral center in the pentanoate chain of a this compound analogue could potentially influence the conformation of the biphenyl moiety. Flexible biphenyls have been used as chiroptical probes for determining the absolute configuration of chiral primary amines through a central-to-axial chirality transfer mechanism. rsc.org

Asymmetric Catalysis: The direct enantioselective synthesis of chiral biphenyls can be achieved through asymmetric cross-coupling reactions. This typically involves the use of a chiral ligand on the metal catalyst that can differentiate between the two enantiotopic faces of a prochiral substrate or the two enantiomers of a racemic starting material. Chiral phosphine ligands are commonly employed in rhodium-catalyzed asymmetric hydrogenation to produce enantiomerically pure α- and β-ketoesters. pnas.org The development of chiral ligands for asymmetric Suzuki-Miyaura and other cross-coupling reactions is an active area of research aimed at producing axially chiral biphenyls directly. researchgate.net

Chiral Auxiliaries and Catalysts in Diastereoselective Synthesis

Chiral auxiliaries are powerful tools for controlling stereochemistry in the synthesis of chiral molecules. wikipedia.org These temporary stereogenic units are covalently attached to a substrate, directing subsequent reactions to occur with high diastereoselectivity. wikipedia.org In the context of pentanoate derivatives, chiral auxiliaries can be employed to control the stereochemistry of alkylation or other modifications at the α- or β-positions of the pentanoate chain.

One common strategy involves the use of chiral oxazolidinones, as popularized by David A. Evans. rsc.org The N-acyl oxazolidinone derived from pentanoic acid can be deprotonated to form a (Z)-enolate, which then undergoes diastereoselective alkylation. wikipedia.org The bulky chiral auxiliary shields one face of the enolate, directing the incoming electrophile to the opposite face. For instance, the alkylation of the titanium(IV) enolate of an N-propanoyl oxazolidinone with various alkylating agents has been shown to proceed with high diastereoselectivity (dr ≥97:3). nih.gov After the desired stereocenter is set, the auxiliary can be cleaved to yield the chiral carboxylic acid, which can then be esterified to form the final product.

Another widely used class of chiral auxiliaries is the pseudoephedrine amides. rsc.org Alkylation of the lithium enolates of pseudoephedrine amides of pentanoic acid can also proceed with high facial selectivity. wikipedia.org The diastereoselectivity is believed to arise from a conformation where the secondary lithium alkoxide and associated solvent molecules block one face of the enolate. wikipedia.org

The following table summarizes the diastereoselective alkylation of N-acyl oxazolidinones, which is a key step in the synthesis of chiral pentanoate derivatives.

Table 1: Diastereoselective Alkylation of N-Acyl Oxazolidinone Enolates

| Electrophile | Product | Diastereomeric Ratio (dr) | Yield (%) | Reference |

|---|---|---|---|---|

| Adamantyl perester | N-Alkylated oxazolidinone | ≥97:3 | 74 | nih.gov |

| Cyclohexyl perester | N-Alkylated oxazolidinone | ≥97:3 | High | nih.gov |

| Benzyl bromide | N-Benzylated oxazolidinone | >99:1 | 95 | wikipedia.org |

| Allyl iodide | N-Allylated oxazolidinone | 98:2 | 90 | wikipedia.org |

Enantioselective Approaches to Pentanoate Derivatives

Enantioselective catalysis offers a more atom-economical approach to chiral molecules, as it avoids the need for stoichiometric amounts of a chiral auxiliary. In the synthesis of chiral pentanoate derivatives, enantioselective conjugate addition to α,β-unsaturated pentenoates is a powerful strategy.

Chiral transition metal complexes are often employed as catalysts for these transformations. For example, the copper-catalyzed conjugate addition of Grignard reagents to acyclic α,β-unsaturated esters has been shown to proceed with high enantioselectivity (up to 96% ee) using commercially available chiral ferrocenyl diphosphine ligands. researchgate.net This method allows for the stereoselective introduction of a substituent at the β-position of the pentanoate chain.

Nickel(II) complexes have also been utilized for the diastereo- and enantioselective conjugate addition of α-ketoesters to nitroalkenes, which can be precursors to substituted pentanoates. nih.gov These reactions can be highly efficient, requiring only small amounts of the catalyst (0.1–1 mol %). nih.gov

The following table presents examples of enantioselective conjugate additions to α,β-unsaturated esters, a key reaction for accessing chiral pentanoate derivatives.

Table 2: Enantioselective Conjugate Addition to α,β-Unsaturated Esters

| Substrate | Reagent | Catalyst System | Enantiomeric Excess (ee) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Cyclohexenone | EtMgBr | CuI / (R,S)-Josiphos | 96% | 95 | researchgate.net |

| Ethyl pentenoate | MeMgBr | CuI / Chiral Ferrocenyl Diphosphine | High | Good | researchgate.net |

| Ethyl glyoxylate | α-Methylstyrene | Pd(S-BINAP)(3,5-CF₃-PhCN)₂₂ | 70% | 94 | mdpi.com |

| Nitroalkene | α-Ketoester | Chiral Ni(OAc)₂ complex | High | High | nih.gov |

Catalytic Systems in the Synthesis of this compound Analogues

The synthesis of the biphenyl core and the ester functionality of this compound can be achieved through various catalytic methods. These include transition metal-catalyzed cross-coupling and carbonylation reactions, as well as organocatalytic and phase-transfer catalysis approaches.

Transition Metal-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are a cornerstone for the formation of the biphenyl C-C bond. cdnsciencepub.com This reaction typically involves the coupling of an aryl halide (e.g., 4-bromophenyl pentanoate) with an arylboronic acid (e.g., phenylboronic acid) in the presence of a palladium catalyst and a base. cdnsciencepub.comresearchgate.net

Another powerful transition metal-catalyzed method is carbonylative coupling. This approach can be used to construct the ester functionality directly. For instance, a palladium-catalyzed carbonylative coupling of aryl halides with alcohols can produce aryl esters. rsc.org More advanced methods involve the use of formates as a CO surrogate, which are less hazardous to handle. acs.org Palladium-catalyzed carbonylation of aryl fluorosulfates with aryl formates has been developed for the synthesis of various esters in moderate to good yields. acs.org

The following table provides examples of transition metal-catalyzed reactions for the synthesis of biphenyl derivatives and esters.

Table 3: Transition Metal-Catalyzed Synthesis of Biphenyls and Esters

| Reaction Type | Substrates | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 4-Bromotoluene, Phenylboronic acid | Pd(OAc)₂, SPhos | >95 | nih.gov |

| Suzuki-Miyaura Coupling | 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid, Phenylboronic acid | Pd(PPh₃)₄ | Good | wikipedia.org |

| Carbonylative Coupling | Aryl fluorosulfate, Aryl formate | Pd(OAc)₂ / dppp | 75 | acs.org |

| Decarboxylative Coupling | Phenylpropiolic acid, Iodobenzene | Pd(OAc)₂ / P(tBu)₃ | 95 | nih.gov |

Organocatalytic Methods

Organocatalysis has emerged as a powerful, metal-free alternative for many organic transformations, including esterification. nih.gov N-Heterocyclic carbenes (NHCs) have been shown to be effective catalysts for the esterification of α,β-unsaturated aldehydes with alcohols, providing saturated esters in high yields. nih.gov While not a direct route to this compound, this demonstrates the potential of NHCs in ester synthesis.

More directly applicable is the organocatalytic acylation of phenols. Catalysts such as 4-(N,N-dimethylamino)pyridine (DMAP) and its analogues can efficiently promote the esterification of phenols with acid anhydrides or acid chlorides. nih.gov The reaction of 4-phenylphenol with pentanoyl chloride in the presence of an organocatalyst would be a direct method to form the target molecule. Recent studies have focused on developing more sophisticated organocatalysts with enhanced activity and selectivity. acs.org

The following table illustrates the use of organocatalysts in esterification reactions.

Table 4: Organocatalytic Esterification Reactions

| Substrates | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Cinnamaldehyde, Benzyl alcohol | Bulky NHC | Toluene | >84 | nih.gov |

| p-Nitrophenol, Acetic anhydride (B1165640) | Pyridine (B92270) | MOPS buffer | ~90 | nih.gov |

| Corn starch, Acetic anhydride | Tartaric acid | - | High DS | rsc.org |

| Amphiphilic diol, Butyric anhydride | BMAP derivative | Benzene | High | acs.org |

Phase-Transfer Catalysis in Related Ester Syntheses

Phase-transfer catalysis (PTC) is a valuable technique for reactions involving reactants in immiscible phases, such as an aqueous solution of a carboxylate salt and an organic solution of an alkyl halide. researchgate.net This method offers mild reaction conditions, high yields, and simple operation. nih.gov In the context of ester synthesis, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the carboxylate anion from the aqueous phase to the organic phase, where it reacts with an alkylating agent to form the ester. researchgate.netiajpr.com

The esterification of various organic acids, including those with aromatic character like benzoic acid, has been successfully achieved using PTC, with conversion ratios reaching up to 97%. nih.gov The hydrophobicity of the acid plays a key role in the efficiency of the transfer and subsequent reaction. nih.gov The synthesis of this compound could be envisioned via the reaction of the sodium or potassium salt of 4-phenylphenol with pentanoyl chloride or an alkyl pentanoate with a suitable leaving group under PTC conditions. Asymmetric phase-transfer catalysis using chiral catalysts has also been developed for the enantioselective synthesis of α-amino acids, demonstrating the potential for stereocontrol in PTC reactions. acs.org

The following table presents data on ester synthesis using phase-transfer catalysis.

Table 5: Ester Synthesis via Phase-Transfer Catalysis

| Acid/Phenol | Alkylating Agent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Benzoic Acid | 1-Bromobutane | TBAB | 97 | nih.gov |

| Adipic Acid | 1-Bromobutane | TBAB | 79 | nih.gov |

| Potassium Acetate | Alkyl Halide | Aliquat 336 | Good | iajpr.com |

| Glycine Schiff Base | Benzyl Bromide | Chiral Maruoka Catalyst | 95 (99% ee) | acs.org |

Green Chemistry Principles in Synthetic Design and Process Optimization

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact. nih.gov Key aspects include the use of less hazardous solvents, renewable feedstocks, and catalytic rather than stoichiometric reagents.

In the synthesis of this compound and its analogues, several green chemistry approaches can be applied. The use of aqueous media for Suzuki-Miyaura cross-coupling reactions is a significant advancement. cdnsciencepub.comresearchgate.net While the reaction often requires a co-solvent, progress is being made towards performing these couplings in water alone, sometimes with the aid of surfactants or specially designed water-soluble ligands. researchgate.net The choice of solvent has been shown to have a significant impact on the "greenness" of the process, with solvents like isopropanol (B130326) being recommended. nih.gov

Catalyst recyclability is another important green metric. The development of heterogeneous catalysts or the immobilization of homogeneous catalysts allows for their recovery and reuse, reducing waste and cost. nih.govnih.gov For example, a water-soluble fullerene-supported PdCl₂ nanocatalyst for Suzuki-Miyaura couplings has been shown to be recyclable up to five times without a significant decrease in yield. acs.org

Furthermore, organocatalysis and biocatalysis are inherently green technologies as they avoid the use of potentially toxic and expensive heavy metals. The use of organocatalysts for esterification, as discussed previously, aligns with green chemistry principles. rsc.org The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, also contributes to a greener process by reducing solvent usage, energy consumption, and waste generation.

Spectroscopic and Advanced Analytical Characterization Techniques in Academic Research

Advanced Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR are routinely used to map the carbon-hydrogen framework.

For a compound like (4-Phenylphenyl) pentanoate, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the biphenyl (B1667301) group and the aliphatic protons of the pentanoate chain. Protons on the phenyl ring directly attached to the ester group would typically appear as doublets around 7.6 ppm and 7.3-7.5 ppm. The protons of the second phenyl ring would also produce signals in the aromatic region, typically between 7.3 and 7.5 ppm. The aliphatic protons of the pentanoate chain would be found in the upfield region of the spectrum.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For a related compound, (2R,4S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pentanoic acid, characteristic chemical shifts have been reported and are illustrative of the types of signals expected for the biphenyl moiety. nih.gov

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts (δ) for a Related Biphenyl Compound

| Assignment | Illustrative ¹H NMR Shift (ppm) | Illustrative ¹³C NMR Shift (ppm) |

| Biphenyl Aromatic Protons | 7.30 - 7.60 | 126.0 - 141.0 |

| Pentanoate CH₂ (α to C=O) | ~2.4 | ~34.0 |

| Pentanoate CH₂ (β to C=O) | ~1.7 | ~27.0 |

| Pentanoate CH₂ (γ to C=O) | ~1.4 | ~22.0 |

| Pentanoate CH₃ | ~0.9 | ~14.0 |

| Ester Carbonyl (C=O) | - | ~173.0 |

Note: The data presented are estimations based on typical values for similar structural motifs and are for illustrative purposes only.

Infrared (IR) and Raman Spectroscopy Techniques for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. orgsyn.org These methods are excellent for identifying the presence of specific functional groups.

For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester would also be visible between 1000 and 1300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. spectroscopyonline.com Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would also detect these vibrations, with the aromatic ring vibrations often producing strong signals. orgsyn.org

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| C=O (Ester) | Stretch | 1735 - 1750 | Strong |

| C-O (Ester) | Stretch | 1000 - 1300 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

Note: These are typical ranges and the exact positions can vary based on the molecular environment.

Mass Spectrometry (MS) Applications in Molecular Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement.

The fragmentation pattern in the mass spectrum would likely show a prominent molecular ion peak [M]⁺. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) and McLafferty rearrangement. For this compound, characteristic fragments would correspond to the biphenyl moiety and the pentanoate chain. For instance, a fragment corresponding to the 4-phenylphenol (B51918) cation could be a significant peak.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Conjugated Systems

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to electronic transitions within the molecule. bspublications.net This technique is particularly useful for analyzing compounds with conjugated systems, such as the biphenyl group in this compound.

The biphenyl system gives rise to characteristic absorption bands. An intense absorption band (π → π* transition) is typically observed in the region of 250-280 nm. researchgate.netmdpi.com The exact position and intensity of the absorption maximum (λmax) can be influenced by the solvent and the substitution pattern on the aromatic rings. bspublications.net

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method in pharmaceutical and chemical analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Developing and validating an HPLC method is crucial for ensuring the accurate quantification of a compound and its impurities. For a non-polar compound like this compound, a reversed-phase HPLC method is the most appropriate choice.

Method development would involve optimizing several parameters to achieve good resolution, peak shape, and a reasonable run time. A typical starting point would be a C18 or a biphenyl stationary phase. sigmaaldrich.comchromatographyonline.com Biphenyl columns, in particular, can offer enhanced retention and selectivity for aromatic compounds due to π-π interactions. chromatographyonline.com

The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components. UV detection is commonly used, with the wavelength set at or near the λmax of the compound to ensure high sensitivity. sigmaaldrich.com

Method validation would then be performed to demonstrate that the analytical method is suitable for its intended purpose. This involves assessing parameters such as linearity, accuracy, precision, specificity, and robustness.

Table 3: Illustrative HPLC Method Parameters for a this compound Analog

| Parameter | Condition |

| Column | Reversed-phase C18 or Biphenyl, 100 x 4.6 mm, 3.5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 40% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

Note: These parameters are illustrative and would require optimization for the specific compound and system.

Gas Chromatography (GC) for Volatile Components Analysis

Gas Chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds. In the context of analyzing this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), provides a robust method for its identification and quantification in complex mixtures. The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a heated column.

The retention time of this compound is influenced by its boiling point and its interaction with the stationary phase. Due to its molecular weight and the presence of the biphenyl group, it is expected to have a relatively high boiling point and thus a longer retention time compared to smaller esters. The choice of the stationary phase is critical for achieving good separation. A non-polar or medium-polarity column, such as one with a phenyl-substituted polysiloxane phase, is often suitable for aromatic esters. The phenyl groups in the stationary phase can interact with the biphenyl moiety of the analyte through π-π interactions, which can aid in separation. msu.edu

In a typical GC-MS analysis of a sample containing this compound, the compound would be identified by its characteristic mass spectrum, which would show a molecular ion peak corresponding to its molecular weight and specific fragmentation patterns. For instance, a common fragmentation would be the loss of the pentanoate group or cleavage at the ester linkage.

Detailed Research Findings:

A hypothetical GC analysis of a sample containing this compound on a standard non-polar column (e.g., DB-5ms) would likely show a retention time in the range of 15-25 minutes, depending on the specific temperature program used. The mass spectrum would be the definitive identifier.

Interactive Data Table: Hypothetical GC-MS Data for this compound and Related Compounds

| Compound Name | Retention Time (min) | Column Type | Key Mass Fragments (m/z) |

| This compound | 18.5 (Hypothetical) | DB-5ms | 268 (M+), 169, 152, 85 |

| Phenyl propanoate | 9.2 | DB-5ms | 150 (M+), 105, 77, 57 |

| Ethyl benzoate | 7.8 | DB-5ms | 150 (M+), 122, 105, 77 |

| Biphenyl | 10.1 | DB-5ms | 154 (M+), 76 |

Chiral Chromatography for Enantiomeric Purity Determination

Chiral chromatography is an essential technique for the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule. iucr.org For a compound like this compound, if a chiral center is present (for instance, if the pentanoate chain is substituted to create a stereocenter), its enantiomers would exhibit identical physical and chemical properties in an achiral environment. Chiral chromatography provides the necessary chiral environment to differentiate and separate these enantiomers. This is most commonly achieved using a chiral stationary phase (CSP).

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown great success in separating a broad range of chiral compounds, including those with aromatic and biphenyl groups. nih.govresearchgate.net The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These complexes have different interaction energies, leading to different retention times for the enantiomers.

Detailed Research Findings:

The enantiomeric separation of this compound would likely be performed using High-Performance Liquid Chromatography (HPLC) with a chiral column. The choice of the mobile phase is crucial and can significantly affect the resolution of the enantiomers. Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) modes can be explored. nih.gov

For a hypothetical chiral separation of the enantiomers of a chiral derivative of this compound, a cellulose-based column like Chiralcel OD-H or a similar phase could be employed. The resolution factor (Rs), a measure of the degree of separation between the two enantiomeric peaks, would be a key parameter to optimize. A resolution of >1.5 is generally considered to indicate baseline separation. The enantiomeric excess (% ee), which quantifies the purity of one enantiomer in a mixture, can be calculated from the peak areas of the two enantiomers in the chromatogram.

Interactive Data Table: Illustrative Chiral HPLC Separation Parameters for a Chiral Analog of this compound

| Parameter | Value |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | Hexane/Isopropanol (B130326) (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time (Enantiomer 1) | 8.2 min |

| Retention Time (Enantiomer 2) | 9.5 min |

| Resolution (Rs) | 1.8 |

| Enantiomeric Excess (% ee) | 98% (for a hypothetical enriched sample) |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a powerful non-destructive technique used to determine the atomic and molecular structure of a crystal. When a crystalline solid is irradiated with X-rays, the atoms in the crystal lattice diffract the X-rays in a specific pattern of intensities. This diffraction pattern is unique to the crystalline structure of the compound and can be used to identify the substance and determine its crystal lattice parameters.

For this compound, obtaining a single crystal of suitable quality would allow for single-crystal XRD analysis, which can provide a detailed three-dimensional model of the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. Powder XRD, which is performed on a polycrystalline sample, provides a fingerprint of the crystalline solid and can be used for phase identification and to assess purity.

Detailed Research Findings:

In a hypothetical powder XRD pattern of crystalline this compound, one would expect to observe a series of diffraction peaks at specific 2θ angles. The positions and intensities of these peaks are determined by the crystal lattice. For example, a monoclinic or orthorhombic crystal system is common for such organic molecules.

Interactive Data Table: Representative Powder X-ray Diffraction Peaks for a Crystalline Biphenyl Ester Analog

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 5.8 | 15.23 | 85 |

| 11.6 | 7.62 | 100 |

| 17.4 | 5.09 | 60 |

| 23.2 | 3.83 | 75 |

| 29.0 | 3.08 | 40 |

Computational and Theoretical Chemistry Studies

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are instrumental in exploring the three-dimensional structure and dynamic behavior of (4-Phenylphenyl) pentanoate. These approaches allow for the examination of conformational preferences and intermolecular interactions that govern the macroscopic properties of the compound.

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds within its structure. The most significant of these are the torsion angle between the two phenyl rings of the biphenyl (B1667301) group and the rotations within the pentanoate chain.

The biphenyl unit is known to have a non-planar ground state conformation, with the two phenyl rings twisted relative to each other to minimize steric hindrance between the ortho-hydrogens. tandfonline.com The energy barrier for this rotation is relatively low, allowing for a range of accessible conformations at room temperature. tandfonline.com The presence of bulky substituents in the ortho positions can significantly increase this barrier. tandfonline.com

The pentanoate chain also possesses multiple rotatable bonds, leading to a variety of possible conformers. The extended, all-trans conformation is generally the lowest in energy for simple alkyl chains. The interplay between the biphenyl torsion and the pentanoate chain conformations results in a complex potential energy surface with several local minima.

Table 1: Theoretical Conformational Data for this compound

| Dihedral Angle | Description | Predicted Stable Conformation (degrees) |

| C1-C1'-C1''-C2'' | Biphenyl torsion | ~45 |

| O-C(O)-Cα-Cβ | Pentanoate chain | ~180 (trans) |

| C(O)-Cα-Cβ-Cγ | Pentanoate chain | ~180 (trans) |

| Cα-Cβ-Cγ-Cδ | Pentanoate chain | ~180 (trans) |

Note: The values in this table are based on general principles of conformational analysis of biphenyls and alkyl esters and represent a simplified model. Actual values would require specific calculations.

Molecular dynamics (MD) simulations can provide a detailed picture of the behavior of this compound over time, both as an isolated molecule and in the presence of other molecules or in a condensed phase. tandfonline.comjst.go.jp Such simulations have been employed to study the properties of related biphenyl ester liquid crystals. tandfonline.comjst.go.jp

An MD simulation of this compound would typically involve placing the molecule in a simulation box, often with a solvent or as part of a larger assembly of molecules, and then solving Newton's equations of motion for all atoms in the system. This allows for the observation of dynamic processes such as conformational changes, molecular aggregation, and the formation of ordered structures. For instance, in the context of liquid crystals, MD simulations can predict the formation of smectic or nematic phases and how these are influenced by molecular structure. tandfonline.comjst.go.jp

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, offer a more detailed understanding of the electronic properties of this compound.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to determine the electronic structure of this compound. nih.gov Key properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an important indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

The distribution of electron density can also be visualized, highlighting regions of the molecule that are electron-rich or electron-poor. This information is crucial for predicting how the molecule will interact with other chemical species. For biphenyl derivatives, the electronic properties can be tuned by the nature and position of substituents, which can have a significant impact on their application in areas like organic electronics. acs.orgnih.govresearchgate.netontosight.ai

Table 2: Predicted Electronic Properties of this compound

| Property | Description | Predicted Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | (Value would be calculated) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | (Value would be calculated) |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | (Value would be calculated) |

| Dipole Moment | Measure of the molecule's overall polarity | (Value would be calculated) |

Note: The values in this table are placeholders and would be obtained from specific quantum chemical calculations.

Quantum chemical methods can be employed to predict various spectroscopic properties of this compound, which can then be used to aid in the interpretation of experimental spectra. mdpi.com For example, it is possible to calculate the theoretical Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. mdpi.com

Predicted 1H and 13C NMR spectra can help in the assignment of experimental signals to specific atoms in the molecule. Similarly, predicted IR spectra can aid in the identification of characteristic vibrational modes associated with functional groups such as the carbonyl group of the ester and the aromatic C-H bonds of the biphenyl moiety.

Table 3: Predicted 1H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) |

| Biphenyl protons | 7.3 - 7.7 |

| -O-CH2- | 4.2 - 4.4 |

| -CH2- (alpha to C=O) | 2.3 - 2.5 |

| -CH2- (beta to C=O) | 1.6 - 1.8 |

| -CH2- (gamma to C=O) | 1.3 - 1.5 |

| Terminal -CH3 | 0.9 - 1.0 |

Note: These are estimated values based on typical chemical shifts for similar functional groups and should be considered as a guide for interpretation.

Structure-Activity Relationship (SAR) Studies in Non-Biological Contexts

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its properties and activity in a particular application. In a non-biological context, this could relate to material properties such as those of liquid crystals or organic semiconductors. royalsocietypublishing.orgtandfonline.com

For biphenyl esters, SAR studies have been particularly relevant in the field of liquid crystals. nih.govroyalsocietypublishing.org The mesomorphic properties (the ability to form liquid crystal phases) are highly dependent on the molecular structure. For instance, the length and branching of the alkyl chain of the ester can influence the type of liquid crystal phase formed (e.g., nematic, smectic) and the temperature range over which it is stable. nih.gov Similarly, the nature and position of substituents on the biphenyl core can affect the molecule's aspect ratio, polarity, and polarizability, all of which are critical factors in determining its liquid crystalline behavior. nih.gov

In the context of organic electronics, SAR studies could explore how modifications to the this compound structure, such as altering the ester chain or introducing different functional groups on the phenyl rings, would impact properties like charge carrier mobility and energy levels, which are crucial for their performance in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). ontosight.ai

Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) studies are computational models that aim to predict the physical, chemical, and in some contexts, biological properties of molecules based on their chemical structure. For this compound, while specific, direct QSPR modeling data is not extensively published, its structural components—a biphenyl group and a pentanoate chain—allow for predictions based on the established properties of these moieties.

The biphenyl group is a significant contributor to the molecule's properties. It is a bulky, hydrophobic moiety which influences properties such as solubility, lipophilicity (logP), and potential for π-π stacking interactions. In QSPR models, descriptors for aromaticity, molecular volume, and surface area would be heavily influenced by this part of the structure. The pentanoate ester group introduces a polar region to the molecule, contributing to its hydrogen bonding capability (as a hydrogen bond acceptor) and influencing its chromatographic behavior.

In broader QSPR studies, related structures provide insight into the likely properties of this compound. For example, QSAR (Quantitative Structure-Activity Relationship, a subset of QSPR) databases often contain data on structurally similar compounds. qsardb.org While not the exact compound, data for molecules like 1-(4-phenylphenyl)ethan-1-one and 2-(4-phenylphenyl)acetic acid can be used to build predictive models for properties such as toxicity or receptor affinity. qsardb.org The lipophilicity, a key QSPR descriptor, is expected to be relatively high due to the large nonpolar surface area of the biphenyl ring system. This is a common feature in molecules designed to interact with hydrophobic binding pockets. nih.gov

The development of QSPR models for metal binding by organic ligands has shown that properties can be predicted with reasonable accuracy using descriptors like the number of functional groups and charge density. nih.gov For this compound, the ester functional group would be a key descriptor in such a model.

Table 1: Predicted Physicochemical Properties and Relevant QSPR Descriptors for this compound This table is generated based on the general principles of QSPR and data for structurally related compounds.

| Property | Predicted Value/Characteristic | Key Structural Contributor(s) | Relevant QSPR Descriptors |

| Molecular Weight | 268.35 g/mol | Entire Molecule | Molecular Weight (MW) |

| logP (Lipophilicity) | High | Biphenyl group | Octanol-Water Partition Coefficient, Hydrophobic Surface Area |

| Aqueous Solubility | Low | Biphenyl group | Polar Surface Area (PSA), Number of Hydrogen Bond Acceptors |

| Polar Surface Area (PSA) | 26.3 Ų | Pentanoate ester group | Topological Polar Surface Area (TPSA) |

| Hydrogen Bond Acceptors | 2 | Oxygen atoms in the ester | Number of H-Bond Acceptors |

| Hydrogen Bond Donors | 0 | None | Number of H-Bond Donors |

| Rotatable Bonds | 5 | Pentanoate chain, bond between phenyl rings | Number of Rotatable Bonds |

Ligand Design Principles for Non-Biological Systems

The structural characteristics of this compound make it an interesting candidate for ligand design in non-biological systems, particularly in materials science and coordination chemistry. The principles guiding its design in these contexts differ significantly from those in biological applications and are focused on leveraging its physical and chemical properties to achieve specific material functions.

One key feature is its rod-like shape, conferred by the semi-rigid biphenyl core and the flexible pentanoate tail. This molecular geometry is a fundamental principle in the design of liquid crystals. researchgate.net The biphenyl group provides the necessary anisotropy, while the alkyl chain influences the phase behavior and transition temperatures of the liquid crystalline phase. By modifying the length of the alkyl chain (in this case, a pentanoate), the mesophase properties can be fine-tuned. The presence of the ester group also introduces a dipole moment, which can affect the dielectric properties of the resulting material. researchgate.net

The design principles for such non-biological applications can be summarized as follows:

Molecular Shape and Anisotropy: The elongated, rod-like structure is paramount for applications like liquid crystals.

Functional Group Placement: The terminal pentanoate group influences intermolecular interactions and can be a site for further chemical modification.

Self-Assembly Propensity: The combination of the rigid biphenyl core and the flexible alkyl chain can drive self-assembly into ordered structures.

Tunability: The structure allows for systematic variation (e.g., changing the alkyl chain length) to tune the bulk properties of the material.

Table 2: Ligand Design Principles and Potential Non-Biological Applications for this compound

| Design Principle | Structural Feature Utilized | Potential Application | Rationale |

| Anisotropic Molecular Shape | Rigid Biphenyl Core | Liquid Crystals | The rod-like shape promotes the formation of ordered, fluid phases (mesophases). researchgate.net |

| Intermolecular Interactions | π-π Stacking of Biphenyl Rings, Dipole of Ester Group | Organic Semiconductors, Molecular Electronics | Facilitates charge transport and self-assembly into ordered thin films. |

| Coordination Potential | Ester Group (or derivatives) | Metal-Organic Frameworks (MOFs), Coordination Polymers | Can be modified to a stronger binding group to act as a linker between metal centers. |

| Surface Adsorption | Biphenyl and Pentanoate Groups | Self-Assembled Monolayers (SAMs) on Surfaces | The molecule can orient itself on a substrate, modifying surface properties. |

Role As Intermediates and Precursors in Complex Organic Synthesis

Precursors for Advanced Biaryl-Containing Molecules

The biphenyl (B1667301) (or biaryl) structural unit is a key feature in many pharmacologically active compounds and functional materials. fiveable.me (4-Phenylphenyl) pentanoate derivatives serve as crucial building blocks for synthesizing these complex molecules, where the biphenyl group is a core pharmacophore or structural element. fiveable.memanchester.ac.uk

A prominent example is the role of its derivatives in the synthesis of Sacubitril, a neprilysin inhibitor used in the management of heart failure. veeprho.comresearchinventy.com The synthesis of Sacubitril, often in combination with valsartan, relies on intermediates that are structurally analogous to this compound. researchinventy.comgoogle.com For instance, (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid is a key intermediate in Sacubitril synthesis. pharmaffiliates.com This precursor already contains the essential biphenyl moiety and a pentanoic acid backbone that is further elaborated to yield the final active pharmaceutical ingredient.

The synthetic strategies often involve multi-step processes where the pentanoate portion is modified while the robust biphenyl structure is retained. General methods for biaryl synthesis, such as transition metal-catalyzed cross-coupling reactions, are fundamental to creating the initial biphenyl precursor itself, which is then functionalized to produce compounds like this compound. manchester.ac.uksit.edu.cnrsc.org The use of carboxylic acids as precursors in sequential decarbonylative coupling reactions represents an innovative approach to constructing unsymmetrical biaryls. rsc.org

Table 1: Examples of Advanced Biaryl Molecules Derived from this compound Precursors

| Precursor Derivative | Resulting Advanced Molecule | Application/Significance |

|---|---|---|

| Ethyl (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate pharmaffiliates.com | Sacubitril newdrugapprovals.org | Neprilysin inhibitor for heart failure treatment. veeprho.comresearchinventy.com |

| (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic Acid Ethyl Ester Hydrochloride pharmaffiliates.com | Sacubitril newdrugapprovals.org | Key intermediate in Sacubitril synthesis. google.com |

Building Blocks for Stereochemically Defined Compounds

The synthesis of biologically active molecules often requires precise control over stereochemistry, as different stereoisomers can have vastly different pharmacological effects. Derivatives of this compound are instrumental in constructing stereochemically defined compounds, where specific three-dimensional arrangements of atoms are crucial for efficacy.

The synthesis of Sacubitril again provides a key example, where the final product must have a specific (αR,γS) configuration. newdrugapprovals.org Achieving this requires stereoselective synthesis methods to control the chiral centers on the pentanoic acid chain. google.com One of the major challenges highlighted in the literature is the control of diastereoselectivity during synthesis. google.com For example, early hydrogenation steps in the synthesis of a Sacubitril precursor were reported to yield an 80:20 mixture of diastereomers, necessitating further purification or more selective methods. google.com

Modern synthetic approaches have focused on developing highly stereoselective reactions. Asymmetric catalysis, such as rhodium-catalyzed hydrogenation using chiral ligands like (R,R)-Me-Duphos, has been employed to establish the desired stereochemistry with high selectivity and conversion rates. The development of catalysts derived from amino acids that can direct the spatial arrangement of reacting molecules through ionic interactions also represents a frontier in achieving long-range stereocontrol in complex molecules. acs.org These methods are critical for producing single, desired stereoisomers, avoiding the difficult separation of diastereomeric mixtures and ensuring the therapeutic efficacy of the final compound. google.com

Table 2: Methodologies for Stereochemical Control

| Reaction Type | Catalyst/Reagent | Outcome | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium catalyst with (R,R)-Me-Duphos ligand | High conversion (>99%) and yield (96.1%) of the desired stereoisomer. | |

| Asymmetric Henry Reaction | Chiral bisisoquinoline-Cu(I)Cl complex | Synthesis of chiral nitro-alcohols with high enantioselectivity (up to 91% ee). | ntu.edu.sg |

| Desymmetrizing Cross-Coupling | Palladium catalyst with amino acid-derived chiral ligands | Creation of remote acyclic quaternary stereocenters through electrostatic steering. | acs.org |

Methodologies for Derivatization to Diverse Chemical Scaffolds

The this compound scaffold is versatile, allowing for numerous chemical modifications to produce a wide range of derivatives. The ester and carboxylic acid functionalities, along with the biphenyl ring system, provide multiple reaction sites for derivatization.

The pentanoate chain is the most common site for modification. The ester group can be easily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. newdrugapprovals.org This carboxylic acid can then be activated and coupled with amines to form a diverse library of amides. Reagents like 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) are effective for such acylations, even with sterically hindered amines. researchgate.net Furthermore, the carboxyl group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride, which opens pathways to ethers and other alcohol derivatives.

The biphenyl moiety can also be functionalized, although this is less common once the pentanoate chain is established. However, the initial synthesis of the biphenyl structure allows for the introduction of various substituents on either phenyl ring, leading to a wide array of precursors. google.com These derivatization methodologies enable the transformation of the basic this compound structure into diverse chemical scaffolds, which is crucial for developing new therapeutic agents and materials. rsc.orgnih.gov

Table 3: Derivatization Methodologies and Resulting Scaffolds

| Reaction | Reagent(s) | Functional Group Transformed | Resulting Scaffold |

|---|---|---|---|

| Hydrolysis | NaOH or HCl | Ester to Carboxylic Acid | (4-Phenylphenyl) pentanoic acid |

| Amidation | HBTU, HOBt, NMM, Amine | Carboxylic Acid to Amide | N-substituted (4-Phenylphenyl) pentanamides |

| Esterification | Alcohol, Acid Catalyst | Carboxylic Acid to Ester | Various alkyl/aryl (4-Phenylphenyl) pentanoates |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Carboxylic Acid to Alcohol | (4-Phenylphenyl)pentan-1-ol |

| Acyl Transfer | N,O-dimethylhydroxylamine HCl, EDCI | Carboxylic Acid to Weinreb Amide | N-methoxy-N-methyl-(4-phenylphenyl)pentanamide |

Applications in Advanced Materials Science and Chemical Systems

Incorporation into Polymer Architectures (General)

The integration of biphenyl (B1667301) units into polymer structures is a well-established strategy for developing high-performance materials. These units can be incorporated either into the main chain or as pendant side groups, imparting desirable properties such as enhanced thermal stability, mechanical strength, and specific optoelectronic characteristics. researchgate.netnih.gov

Polymers containing biphenyl moieties, such as those derived from acrylated phenylphenols, can be synthesized through free-radical polymerization. nih.gov In such architectures, the rigid biphenyl side groups can induce noncovalent interactions, like π-π stacking, which act as physical crosslinks within the polymer network. nih.gov This can lead to unique material properties where, for example, the compressive modulus increases with a higher density of crosslinking, while swelling behavior might deviate from expected trends due to these intramolecular interactions. nih.gov The pentanoate group in (4-Phenylphenyl) pentanoate provides a flexible spacer that could influence the packing and interaction of the biphenyl units, thereby tuning the final properties of the polymer. Hybrid materials combining synthetic polymers with peptides have also gained significant interest, as they merge the properties of each block. nih.gov

Table 1: General Properties of Biphenyl-Containing Polymers

| Property | Influence of Biphenyl Moiety | Potential Role of Pentanoate Group |

|---|---|---|

| Thermal Stability | Increases due to rigid aromatic structure. | May slightly lower the glass transition temperature by introducing flexibility. |

| Mechanical Strength | Enhances stiffness and modulus. nih.gov | Can act as a plasticizer, modifying brittleness. |

| Solubility | Generally low in common solvents, can be improved with flexible chains. | Improves solubility in organic solvents. |

| Optical Properties | Contributes to high refractive index and potential for fluorescence. | Fine-tunes intermolecular distances, affecting optical characteristics. |

Use in Liquid Crystalline Materials Development (General)

Biphenyl derivatives are fundamental building blocks for liquid crystals (LCs), which are materials that exhibit phases with properties intermediate between those of conventional liquids and solid crystals. tcichemicals.com The elongated and rigid shape of the biphenyl core is conducive to the formation of anisotropic liquid crystalline phases, such as nematic and smectic phases. tcichemicals.commdpi.com A well-known example is 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), a nematic liquid crystal widely used in display technologies. tcichemicals.comwikipedia.org

The mesogenic properties of biphenyl groups have been extensively utilized to create liquid crystalline materials. mdpi.com The stability of a liquid crystal molecule often increases with the addition of aromatic rings like the biphenyl moiety. mdpi.com The specific mesophase and the temperature range over which it is stable are highly dependent on the nature of the terminal groups attached to the biphenyl core. The pentanoate chain in this compound would provide the necessary flexibility, and its length and conformation would critically influence the transition temperatures and the type of mesophase formed (e.g., smectic or nematic). researchgate.net For instance, studies on similar ester-containing biphenyl compounds show that the length of the alkyl chains significantly impacts mesophase stability. researchgate.net

Table 2: Phase Transition Temperatures of a Representative Biphenyl Liquid Crystal (5CB)

| Transition | Temperature (°C) |

|---|---|

| Crystal to Nematic | 22.5 wikipedia.org |

Advanced Organic Electronic and Photonic Materials (General)

Biphenyl-based compounds are important intermediates in the synthesis of materials for organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govalfa-chemistry.com The conjugated π-system of the biphenyl unit facilitates charge transport, a critical property for semiconductor materials. alfa-chemistry.com The rigid structure and excellent stability of biphenyl compounds make them suitable for these applications. alfa-chemistry.com

In OLEDs, biphenyl derivatives can be used as hole-blocking materials. Their low highest occupied molecular orbital (HOMO) energy level can effectively prevent holes from moving past the light-emitting layer, ensuring efficient recombination of electrons and holes to generate light. alfa-chemistry.com For OFETs, the performance is heavily dependent on the charge carrier mobility of the organic material. The strong π-π interactions between adjacent biphenyl molecules can lead to ordered molecular packing, which is favorable for high mobility. alfa-chemistry.comnih.gov The pentanoate group of this compound could influence the solid-state packing and film-forming properties, which are crucial for device performance. nih.gov Subtle structural variations in biphenyl-based molecules can lead to significant changes in their electronic properties and charge transport capabilities. nih.govresearchgate.net

Catalytic Applications or Ligand Design (General)

In the field of catalysis, biphenyl derivatives serve as important scaffolds for designing ligands for transition metal catalysts, particularly palladium. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for forming carbon-carbon bonds and are fundamental in organic synthesis. acs.orgfishersci.ca The efficiency and selectivity of these reactions are highly dependent on the ligands coordinated to the palladium center. nih.gov

Biphenyl-based phosphines and N-heterocyclic carbenes (NHCs) are common classes of ligands. fishersci.ca The steric and electronic properties of the ligand, which can be tuned by modifying the substituents on the biphenyl rings, directly impact the catalytic activity. acs.orgnih.gov For example, in Suzuki-Miyaura coupling reactions, palladium(II) complexes with more basic pyridine (B92270) ligands have shown greater catalytic effectiveness. acs.org While this compound itself is not a ligand, its biphenyl core is a foundational structure. Derivatives of this compound, where the pentanoate group is replaced by or modified to include coordinating atoms like phosphorus or nitrogen, could be designed as ligands for various catalytic transformations. rsc.org

Chemical Cross-Linkers and Bioorthogonal Chemistry Tools (General)

The functional groups present in this compound—the biphenyl core and the ester—are relevant to applications in polymer cross-linking and bioorthogonal chemistry.

Chemical Cross-Linkers: Cross-linked polymers are materials with three-dimensional networks that provide enhanced mechanical, thermal, and chemical stability. nih.govpolysciences.com Monomers containing biphenyl moieties can be used to create covalently cross-linked polymers. For instance, di-acrylated biphenyl derivatives can act as cross-linkers during polymerization. nih.gov The biphenyl units within the network can introduce additional physical crosslinks through π-π stacking, further reinforcing the material. nih.gov The this compound structure could be chemically modified, for example, by introducing polymerizable groups like acrylates, to be used as a monomer or cross-linker in the synthesis of advanced polymer networks. nih.gov

Bioorthogonal Chemistry Tools: Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgnih.gov These reactions are crucial for labeling and tracking biomolecules in real-time. researchgate.netnih.gov One of the pioneering bioorthogonal reactions is the Staudinger ligation, which involves the reaction of an azide (B81097) with a specifically engineered triarylphosphine. acs.orgnih.gov In this reaction, an electrophilic trap, often a methyl ester, is incorporated into the phosphine (B1218219) ligand to facilitate the formation of a stable amide bond. acs.org Phenyl esters can also serve as effective electrophilic traps in such ligation strategies. The ester group in this compound is a phenyl ester derivative, suggesting that this type of chemical motif could be incorporated into probes designed for bioorthogonal applications, particularly in variations of the Staudinger ligation or other click chemistry reactions where a stable covalent linkage is desired. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-phenylphenyl) pentanoate, and how can its purity be validated?

- Methodological Answer : A two-step esterification is recommended: (1) React 4-phenylphenol with pentanoic acid using a coupling agent like DCC/DMAP or acid catalysis (H₂SO₄) under reflux. (2) Purify via column chromatography. Validate purity using GC/MS (≥98% by area normalization) and compare retention times with commercial standards (e.g., NIST data). Confirm structure via ¹H/¹³C NMR (e.g., ester carbonyl peak at ~170 ppm in ¹³C NMR) .

Q. How can GC/MS fragmentation patterns distinguish this compound from structural isomers?

- Methodological Answer : Monitor key fragments:

- α-cleavage of the ester group yields m/z 105 (C₆H₅-C₆H₄⁺) and m/z 87 (CH₃(CH₂)₃CO⁺).

- Secondary fragmentation of the pentanoate chain produces m/z 60 (CH₂CH₂CO⁺). Use computer-aided tools (e.g., MASSIS) to compare experimental spectra with theoretical predictions and resolve ambiguities in isomer identification .

Q. What analytical standards are critical for quantifying this compound in environmental or biological samples?

- Methodological Answer : Use deuterated analogs (e.g., 4-phenylphenol-d10) as internal standards for LC-MS/MS quantification. For GC-MS, employ homologs like ethyl pentanoate (CAS 539-82-2) to calibrate retention indices. Cross-validate with spike-recovery experiments in matrices (e.g., urine, soil) to ensure ≤5% relative standard deviation .

Advanced Research Questions

Q. How does this compound modulate immune responses at the molecular level?

- Methodological Answer : In vitro, treat CD4⁺ T cells with 1–10 mM pentanoate and measure IL-10/IL-17A ratios via ELISA. For mechanistic studies, use HDAC inhibition assays (e.g., fluorometric HDAC Activity Kit) and metabolomics (¹³C-pentanoate tracing via GC-MS) to track acetyl-CoA incorporation into histone acetylation sites. In vivo, assess regulatory B-cell induction in colitis models using flow cytometry (CD19⁺CD25⁺FoxP3⁺) .

Q. What experimental strategies resolve contradictions in mass spectral data for pentanoate derivatives?

- Methodological Answer : When unexplained peaks arise (e.g., m/z 70–110 in methyl pentanoate spectra), apply:

- Isotopic labeling : Synthesize ¹³C-labeled analogs to confirm fragment origins.

- Multi-stage MS/MS : Isolate ambiguous ions for secondary fragmentation.

- Computational modeling : Use tools like MASSIS to simulate alternative fragmentation pathways (e.g., McLafferty rearrangements) .

Q. How does pentanoate influence epigenetic-metabolic crosstalk in CAR-T cell engineering?

- Methodological Answer : During CAR-T manufacturing, supplement cultures with 5 mM pentanoate. Perform ¹³C-glutamine/¹³C-pentanoate tracer studies to map TCA cycle flux (GC-MS). Inhibit ATP-citrate lyase (ACLY) with 2-hydroxycitrate (2-HC) to evaluate citrate partitioning between energy metabolism (mitochondria) and histone acetylation (nucleus). Validate using ChIP-seq for H3K27ac marks .

Q. What quality control measures are essential for synthesizing high-purity this compound for pharmaceutical applications?

- Methodological Answer :

- Impurity profiling : Use HPLC with a C18 column (ACN/H₂O gradient) to detect residual 4-phenylphenol (λ = 254 nm).

- Stability testing : Accelerate degradation under heat (40°C) and UV light; monitor via IC50 shifts in bioassays.

- Crystallography : Resolve crystal structures (e.g., X-ray diffraction) to confirm steric hindrance at the ester bond, which impacts hydrolytic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.